![molecular formula C13H8Cl2N4O B2403176 2,5-ジクロロ-N-(ピラゾロ[1,5-a]ピリミジン-6-イル)ベンズアミド CAS No. 2034583-84-9](/img/structure/B2403176.png)
2,5-ジクロロ-N-(ピラゾロ[1,5-a]ピリミジン-6-イル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various pathways . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .作用機序
Target of Action
The primary target of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this phosphorylation process, leading to a halt in the cell cycle and preventing the cells from entering the S phase .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
実験室実験の利点と制限
One of the advantages of using DPP in lab experiments is its specificity towards protein kinases. DPP has been shown to have a high selectivity towards various protein kinases, which makes it a valuable tool for studying specific signaling pathways. However, one of the limitations of using DPP is its low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the study of DPP. One direction is the development of more potent and specific inhibitors of protein kinases. Another direction is the study of the role of DPP in other disease models such as neurodegenerative diseases. In addition, the development of new formulations of DPP with improved solubility and bioavailability could lead to the development of new therapeutic agents.
Conclusion:
In conclusion, DPP is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer, inflammation, and autoimmune diseases. The synthesis of DPP has been described in detail, and its mechanism of action has been studied extensively. DPP has been shown to have various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the study of DPP, which could lead to the development of new therapeutic agents.
合成法
The synthesis of DPP has been described in detail in various scientific publications. The most common method involves the reaction of 2,5-dichlorobenzoyl chloride with pyrazolo[1,5-a]pyrimidine in the presence of a base such as triethylamine. The resulting product is then treated with an amine such as 2-aminopyridine to yield DPP. The purity of the compound can be improved by recrystallization or column chromatography.
科学的研究の応用
蛍光分子
ピラゾロ[1,5-a]ピリミジン系蛍光団は、細胞内プロセスのダイナミクス、ケモセンサー、有機材料の進歩を研究するための重要なツールです . これらの化合物は、よりシンプルで環境に優しい合成方法と調整可能な光物理的特性により、光学用途のための戦略的化合物として特定されています .
固体発光体
これらの化合物は、良好な固体発光強度を可能にするため、適切な構造選択により固体発光体として設計できます .
市販のプローブ
これらの化合物に見られる特性と安定性は、クマリン-153、プロダン、ローダミン6Gなどの市販のプローブに匹敵します .
抗腫瘍足場
ピラゾロ[1,5-a]ピリミジン誘導体は、医薬品化学において高い影響力を持つN-ヘテロ環式化合物の巨大なファミリーです . これらの化合物は、その顕著な抗癌作用と酵素阻害活性により、大きな注目を集めています .
創薬
これらの化合物の高い合成多様性は、周辺全体に構造修飾を可能にし、それらを組み合わせライブラリ設計と創薬のための特権的な足場にします .
抗増殖活性
ピラゾロピリミジン置換ジアミドの新規シリーズを合成し、MTTアッセイを用いてin vitroでの抗増殖活性をスクリーニングしました .
CDK2阻害剤
これらの誘導体は、乳がん(MCF-7)、肝細胞癌(HepG-2)、大腸癌(HCT-116)細胞株に対するin vitroでの抗増殖活性を評価されており、潜在的なCDK2阻害剤となっています .
脂質滴バイオマーカー
これらの化合物は、HeLa細胞(癌細胞)とL929細胞(正常細胞)の脂質滴バイオマーカーとして使用でき、このコアの興味深い汎用性を示しています .
生化学分析
Biochemical Properties
They have shown enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Cellular Effects
Related compounds have shown cytotoxic activities against various cancer cell lines . They have been found to inhibit the proliferation of cancer cells expressing high levels of discoidin domain receptor 1 (DDR1), a potential molecular target for new anticancer drug discovery .
Molecular Mechanism
Related compounds have been found to inhibit the enzymatic activity of DDR1 . They bind with DDR1 and are significantly less potent in suppressing the kinase activities of DDR2, Bcr-Abl, and c-Kit .
Temporal Effects in Laboratory Settings
Related compounds have shown good solid-state emission intensities, indicating their stability .
Dosage Effects in Animal Models
The dosage effects of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide in animal models have not been studied yet. Related compounds have shown superior cytotoxic activities against various cancer cell lines at different dosages .
Metabolic Pathways
Related compounds have shown significant photophysical properties, indicating their potential involvement in various biochemical reactions .
Transport and Distribution
Related compounds have shown good solubility in green solvents, indicating their potential for distribution within cells .
Subcellular Localization
Related compounds have been used as fluorescent molecules for studying the dynamics of intracellular processes .
特性
IUPAC Name |
2,5-dichloro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-1-2-11(15)10(5-8)13(20)18-9-6-16-12-3-4-17-19(12)7-9/h1-7H,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBYACCVFWEAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CN3C(=CC=N3)N=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
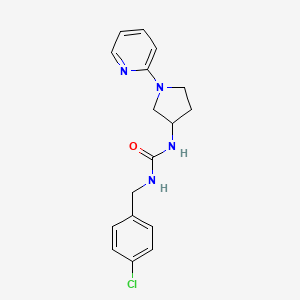
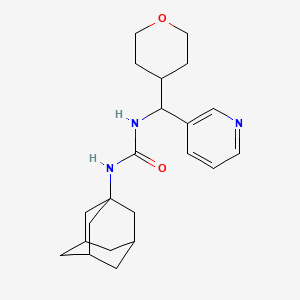
![Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2403095.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2403099.png)
![N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2403102.png)
![5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403103.png)
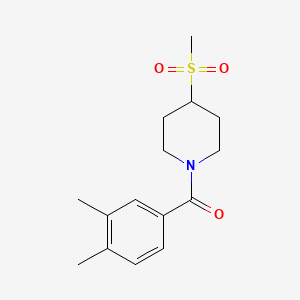

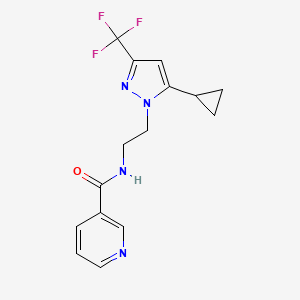
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2403108.png)

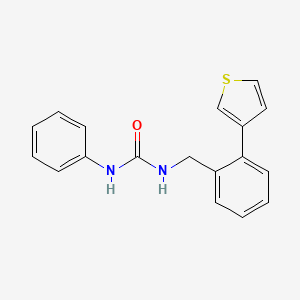
![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)
![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)
